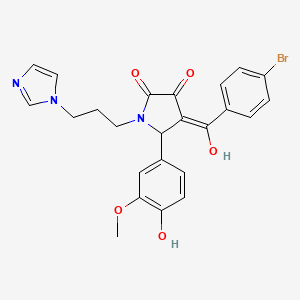
Diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the use of catalysts. For instance, the multi-component preparation of diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates is described using hydrated phosphomolybdic acid as an efficient catalyst at room temperature . This method highlights the importance of catalyst selection and reaction conditions in the synthesis of complex organic molecules, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
While the molecular structure of "Diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate" is not analyzed in the provided papers, the structure-related analysis typically involves the study of the arrangement of atoms within the molecule and how this structure affects reactivity and interaction with other molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used for such analyses.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound . However, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination . This suggests that similar reaction pathways might be explored for the synthesis and functionalization of the compound of interest, considering its structural similarities with pyrimidine and thiophene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "Diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate" would typically include its melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the functional groups present in the molecule and their interactions. The provided papers do not detail these properties for the specific compound, but the methodologies and catalysts used in the synthesis of related compounds can influence these properties .
Zukünftige Richtungen
Thiophene derivatives, including Diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate, continue to be a topic of interest for medicinal chemists due to their potential biological activity . Future research may focus on synthesizing new structural prototypes with more effective pharmacological activity .
Wirkmechanismus
Target of Action
The primary targets of “diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)propanamido)thiophene-2,4-dicarboxylate” are currently unknown. This compound is a thiophene derivative , and many thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties . .
Mode of Action
The mode of action of this compound is not well-documented. As a thiophene derivative, it may interact with its targets in a manner similar to other thiophene compounds. For example, some thiophene derivatives are known to inhibit certain enzymes or interact with various receptors . .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, some thiophene derivatives have been found to inhibit the synthesis of certain proteins or disrupt cell division, affecting the pathways related to these processes .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, this compound could potentially induce a variety of cellular responses. For example, if it acts as an enzyme inhibitor, it could disrupt normal cellular processes and lead to cell death. If it interacts with cell surface receptors, it could potentially alter cell signaling and affect cell behavior .
Eigenschaften
IUPAC Name |
diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-5-25-16(23)12-10(3)13(17(24)26-6-2)28-15(12)21-14(22)11(4)27-18-19-8-7-9-20-18/h7-9,11H,5-6H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHOHTUVCLKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)



![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)
![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)
![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)